molecular formula C3H5N3O B14201307 2-Imino-2,5-dihydro-1,3-oxazol-4-amine CAS No. 832134-03-9

2-Imino-2,5-dihydro-1,3-oxazol-4-amine

Cat. No.: B14201307
CAS No.: 832134-03-9
M. Wt: 99.09 g/mol
InChI Key: LYUIPJPNURYSRN-UHFFFAOYSA-N
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Description

2-Imino-2,5-dihydro-1,3-oxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2,5-dihydro-1,3-oxazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds. These products can have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Imino-2,5-dihydro-1,3-oxazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug discovery, particularly as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Imino-2,5-dihydro-1,3-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. Its imino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminooxazole: Similar in structure but lacks the imino group.

    2-Imino-2,5-dihydro-1,3,4-thiadiazole: Contains sulfur instead of oxygen in the ring.

    2-Imino-2H-chromene: Contains a fused benzene ring, making it more complex.

Uniqueness

2-Imino-2,5-dihydro-1,3-oxazol-4-amine is unique due to its specific ring structure and the presence of both imino and amine groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various bioactive compounds .

Properties

CAS No.

832134-03-9

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

2-imino-5H-1,3-oxazol-4-amine

InChI

InChI=1S/C3H5N3O/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)

InChI Key

LYUIPJPNURYSRN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=N)O1)N

Origin of Product

United States

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